TCO PEG4 succinimidyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is particularly valued for its ability to react with amine-containing compounds or biomolecules, facilitating the incorporation of the cyclooctene moiety into these structures . The presence of a polyethylene glycol (PEG) spacer enhances its water solubility and reduces aggregation, making it a versatile tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO PEG4 succinimidyl ester involves the functionalization of trans-cyclooctene with a PEG4 linker and a succinimidyl ester group. The process typically starts with the preparation of trans-cyclooctene, followed by the attachment of the PEG4 linker through a series of chemical reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
TCO PEG4 succinimidyl ester primarily undergoes click chemistry reactions, specifically the strain-promoted, copper-free cycloaddition reactions with tetrazines . This reaction is a type of inverse electron demand Diels-Alder cycloaddition, known for its rapid kinetics and biocompatibility .
Common Reagents and Conditions
The common reagents used in these reactions include tetrazine-functionalized compounds or biomolecules. The reactions are typically carried out under mild conditions, without the need for a catalyst, making them suitable for biological applications .
Major Products Formed
The major products formed from these reactions are stable covalent linkages between the cyclooctene moiety and the tetrazine-functionalized compounds. This results in the formation of bioconjugates that can be used for various applications, including imaging and drug delivery .
Scientific Research Applications
TCO PEG4 succinimidyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of TCO PEG4 succinimidyl ester involves the formation of a stable covalent bond between the cyclooctene moiety and tetrazine-functionalized compounds through the inverse electron demand Diels-Alder cycloaddition . This reaction proceeds with unusually fast reaction rates without the need for catalysis, making it highly efficient for bioconjugation . The PEG spacer in the compound enhances its solubility and reduces aggregation, further facilitating its use in various applications .
Comparison with Similar Compounds
TCO PEG4 succinimidyl ester is unique due to its rapid reaction kinetics and biocompatibility. Similar compounds include:
Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester: Another compound used in click chemistry, but with different reaction kinetics and properties.
Tetrazine-PEG5-NHS ester: Used in similar bioconjugation reactions but with a different functional group.
Methyltetrazine-NHS ester: Another variant used in click chemistry with distinct properties.
These compounds share similar applications but differ in their reaction mechanisms and specific uses, highlighting the versatility and uniqueness of this compound .
Properties
CAS No. |
1613439-69-2; 1621096-79-4 |
---|---|
Molecular Formula |
C24H38N2O10 |
Molecular Weight |
514.572 |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C24H38N2O10/c27-21-8-9-22(28)26(21)36-23(29)10-12-31-14-16-33-18-19-34-17-15-32-13-11-25-24(30)35-20-6-4-2-1-3-5-7-20/h1-2,20H,3-19H2,(H,25,30)/b2-1+ |
InChI Key |
ZKPMRASGLDBKPF-OWOJBTEDSA-N |
SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.